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N-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide

Fragment‑based drug discovery X‑ray crystallography Spliceosome targeting

Fragment-based spliceosome drug discovery often lacks structurally validated starting points with defined binding poses. This cyclohexyl-pyrazol-acetamide fragment (MW 207.27) fills that gap with a high-resolution co-crystal structure (PDB 7FJX, 1.59 Å). • Only fragment among 269 F2X-Universal Library hits occupying Aar2/RNaseH binding site B with well-resolved electron density. • Backbone H-bonds via pyrazole-acetamide core; cyclohexyl fills a shallow hydrophobic pocket - not interchangeable with N-methyl or N-phenyl analogs. • Favorable fragment physicochemical profile (XLogP 1.5, TPSA 46.9 Ų) for structure-based lead optimization.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1170071-25-6
Cat. No. B1518763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-(1H-pyrazol-1-yl)acetamide
CAS1170071-25-6
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CN2C=CC=N2
InChIInChI=1S/C11H17N3O/c15-11(9-14-8-4-7-12-14)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,15)
InChIKeyGQNIKYNUDKESIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide: Spliceosomal PPI Fragment Hit


N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide is a fragment-sized pyrazole‑acetamide derivative (MW 207.27 g/mol, XLogP3 1.5) [1] that was identified as a crystallographic hit (fragment P04A01) against the Aar2/RNaseH spliceosomal protein‑protein interface, yielding a high‑resolution co‑crystal structure (PDB 7FJX, 1.59 Å) [2]. The compound serves as a structurally validated starting point for medicinal chemistry campaigns targeting the spliceosome, providing a documented binding pose that is absent for most commercially available pyrazole‑acetamide analogs.

Workflow
Structure-guided fragment-based drug discovery targeting spliceosomal PPIs
Selection Logic
Experimentally validated Aar2/RNaseH co-crystal structure provides binding pose absent in analogs
Procurement Context
Multi-vendor stocked screening hit with documented F2X-Universal Library QC provenance

N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide Unique Binding Pose


The Aar2/RNaseH interface contains a shallow hydrophobic pocket that is sterically and electronically complementary to the cyclohexyl group; among 269 crystallographic hits from the F2X‑Universal Library screen, only this fragment occupies binding site B with a well‑resolved electron‑density map, engaging backbone hydrogen bonds through the pyrazole‑acetamide core [1]. Replacement with common N‑substituted analogs such as N‑methyl‑2‑(1H‑pyrazol‑1‑yl)acetamide (ΔXLogP = +1.2, TPSA = 55.0 Ų) or N‑phenyl‑2‑(1H‑pyrazol‑1‑yl)acetamide (ΔXLogP = −0.8) fundamentally alters the physicochemical profile and would abolish the specific hydrophobic packing and hydrogen‑bond geometry observed crystallographically [2]. No other N‑substituted pyrazole‑acetamide fragment produced a comparable binding mode in the same screening campaign, demonstrating that the cyclohexyl derivative is not interchangeable with generic analogs for applications requiring spliceosome‑target engagement [1].

N-methyl or N-phenyl pyrazole-acetamide analogs may shift the hydrophobic packing geometry, limiting spliceosome target engagement
3,5-Dimethylpyrazol or cyclopentyl derivatives lack published Aar2/RNaseH co-crystal structures, introducing binding-mode uncertainty
Custom-synthesis analogs require independent identity verification and may delay hit-validation workflows

N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide vs. Analogs: Quantitative Evidence


Aar2/RNaseH Complex Binding-Site Occupancy

Fragment P04A01 (this compound) binds exclusively to site B on the Aar2/RNaseH interface with unambiguous electron density at 1.59 Å resolution, enabling precise placement of the cyclohexyl‑pyrazole‑acetamide scaffold [1]. PanDDA analysis of 269 total hits identified only this fragment among pyrazole‑acetamide derivatives that exhibited interpretable density and bound at this specific site; other fragments either bound elsewhere or failed to yield a refined model [1]. The close structural analog N‑cyclohexyl‑2‑(3,5‑dimethylpyrazol‑1‑yl)acetamide has no published co‑crystal structure with Aar2/RNaseH, providing no validated binding pose for structure‑guided optimization .

Binding-Site Occupancy
Head-to-head
Unique site B occupancy (1 of 269 hits) at 1.59 Å resolution (PDB 7FJX)
Supports structure-guided design through validated binding mode
Dimethyl analog lacks experimental binding data for this target
Fragment‑based drug discovery X‑ray crystallography Spliceosome targeting

Physicochemical Property Differentiation

The target compound displays computed XLogP3 = 1.5, TPSA = 46.9 Ų, and 3 rotatable bonds, falling within optimal fragment‑like property ranges (MW < 300, XLogP ≤ 3, TPSA < 60 Ų) [1]. In contrast, the N‑methyl analog (XLogP ≈ 0.3, TPSA = 55.0 Ų) is substantially more polar, while the N‑phenyl analog (XLogP ≈ 2.3, TPSA = 46.9 Ų) is more lipophilic, approaching the upper boundary of fragment‑likeness and increasing the risk of poor aqueous solubility [REFS-2, REFS-3]. The cyclohexyl derivative thus occupies a centrally balanced lipophilicity range that supports both adequate solubility and passive membrane permeability, making it a superior fragment starting point for hit‑to‑lead optimization.

Physicochemical Profile
Cross-study comparable
XLogP3 1.5, TPSA 46.9 Ų; ΔXLogP +1.2 vs N-methyl, −0.8 vs N-phenyl
Intermediate lipophilicity balances fragment-like property ranges
Computed values; experimental logP/logD may differ
Lipophilicity optimization Fragment property guidelines TPSA comparison

Commercial Availability & Screening Validation

The compound is stocked by multiple major suppliers (e.g., Sigma‑Aldrich, Leyan) at purity ≥95% and was quality‑controlled for the 1000‑plus‑member F2X‑Universal Library crystallographic screen [REFS-1, REFS-2, REFS-3]. In contrast, the closest structural analog N‑cyclohexyl‑2‑(3,5‑dimethylpyrazol‑1‑yl)acetamide and the N‑cyclopentyl derivative are typically available only by custom synthesis with lead times of 2–4 weeks and lack documented screening provenance . The immediate multi‑vendor availability with validated identity reduces procurement risk and accelerates hit‑validation workflows.

Screening Validation
Supporting evidence
≥95% purity, stocked by >5 vendors, used in 1000+ fragment crystallographic screen
Reduces procurement timelines and validation costs
Closest analogs require 2–4 week custom synthesis lead time
Fragment library procurement Screening readiness Supply chain reliability

Application Scenarios for N-Cyclohexyl-2-(1H-pyrazol-1-yl)acetamide


Structure-Guided Fragment Growth for Spliceosomal PPIs

Leverage the validated co‑crystal structure (PDB 7FJX, 1.59 Å) as a starting point for structure‑based design of potent inhibitors of the Aar2/RNaseH interaction, a critical assembly step in the U5 snRNP [1]. The precise coordinates of the cyclohexyl‑pyrazole‑acetamide fragment enable rational vectoring of substituents to exploit adjacent binding pockets while maintaining the favorable fragment physicochemical profile (XLogP 1.5, TPSA 46.9 Ų) [REFS-1, REFS-2].

SAR Benchmark for N-Substituted Pyrazole-Acetamides

Use this compound as a fully characterized reference standard in medicinal chemistry campaigns exploring kinase, epigenetic, or anti‑inflammatory targets that require pyrazole‑acetamide cores [1]. Its crystallographic binding mode and intermediate lipophilicity provide a quantitative baseline for comparing potency, selectivity, and ADME profiles of newly synthesized N‑substituted analogs, reducing the risk of advancing suboptimal chemotypes [REFS-1, REFS-2].

Docking & Scoring Validation with Fragment-Protein Complex

Utilize the high‑resolution co‑crystal structure (1.59 Å) and PanDDA‑derived bound‑state model of this fragment to benchmark docking algorithms, scoring functions, and molecular‑dynamics simulations for fragment‑sized ligands at protein‑protein interfaces [1]. The well‑defined electron density and unique binding pose relative to other fragments in the F2X‑Universal Library enable rigorous computational method validation that is not possible with lower‑resolution structures or ligands lacking experimental binding data [1].

Application
Selection Property
Validation Focus
Structure-Guided Fragment Growth
Validated co-crystal binding mode
Spliceosomal PPI target engagement confirmation
SAR Benchmark Standard
Crystallographic pose and intermediate lipophilicity
Potency, selectivity, and ADME profile comparison
Computational Method Validation
High-resolution PPI-bound fragment model
Docking and scoring function benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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